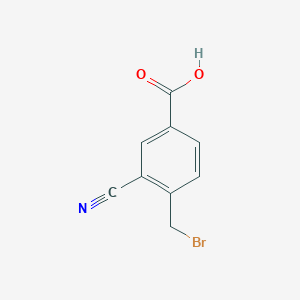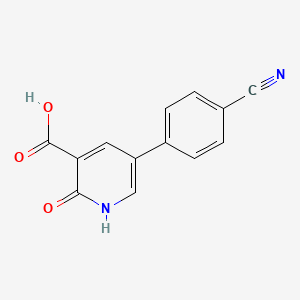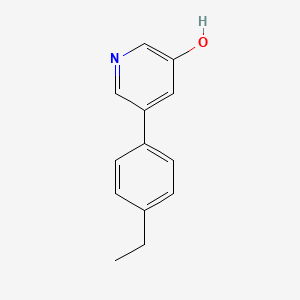![molecular formula C13H8F3NO2 B3228252 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261936-06-4](/img/structure/B3228252.png)
4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Descripción general
Descripción
4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 3-position. The molecular formula of this compound is C13H8F3NO2, and it has a molecular weight of approximately 267.2 g/mol .
Mecanismo De Acción
Target of Action
4-(4-Trifluoromethylphenyl)nicotinic acid is a synthetic intermediate . It is primarily used in the preparation of other compounds, such as pyridine amides, which act as inhibitors of the HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides, which act as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .
Mode of Action
The compounds it helps synthesize, such as pyridine amides and pyrazole-based benzamides, interact with their targets (hcv ns5b polymerase and crac channels, respectively) to exert their effects .
Biochemical Pathways
The biochemical pathways affected by 4-(4-Trifluoromethylphenyl)nicotinic acid are dependent on the compounds it is used to synthesize. For instance, pyridine amides inhibit the HCV NS5B polymerase, affecting the replication of the hepatitis C virus . Pyrazole-based benzamides, on the other hand, inhibit the CRAC channels, affecting calcium ion transport .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good absorption and distribution characteristics. The ADME properties of the compounds it helps synthesize would also play a significant role in their bioavailability.
Result of Action
The molecular and cellular effects of 4-(4-Trifluoromethylphenyl)nicotinic acid are dependent on the compounds it is used to synthesize. Pyridine amides inhibit the HCV NS5B polymerase, preventing the replication of the hepatitis C virus . Pyrazole-based benzamides inhibit the CRAC channels, affecting calcium ion transport and potentially influencing a variety of cellular processes .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-(4-Trifluoromethylphenyl)nicotinic acid are not fully understood due to limited research. It is known that the trifluoromethyl group can significantly influence the biochemical properties of the compound. The trifluoromethyl group is highly electronegative, which can enhance the acidity of the compound and influence its interactions with other biomolecules
Cellular Effects
The cellular effects of 4-(4-Trifluoromethylphenyl)nicotinic acid are currently unknown due to the lack of research in this area. Given its structural similarity to nicotinic acid, it may influence cell function through similar mechanisms. Nicotinic acid is known to play a role in cellular metabolism, gene expression, and cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of 4-(4-Trifluoromethylphenyl)nicotinic acid is not well understood due to limited research. It is likely that the trifluoromethyl group plays a significant role in its molecular interactions. The trifluoromethyl group is highly electronegative, which can influence the compound’s binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Metabolic Pathways
Given its structural similarity to nicotinic acid, it may be involved in similar metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodobenzene with trifluoromethylating agents under metalation conditions . Another approach involves the use of trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, followed by the addition of p-toluenesulfonic acid in a polar solvent .
Industrial Production Methods: Industrial production of this compound often employs scalable and reproducible methods such as the Suzuki–Miyaura coupling reaction. This reaction is favored due to its mild conditions and high functional group tolerance, making it suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted derivatives .
Aplicaciones Científicas De Investigación
4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid has diverse applications in scientific research:
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid exhibits unique properties due to the presence of both the trifluoromethyl group and the carboxylic acid group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-8(2-4-9)10-5-6-17-7-11(10)12(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTBQPGYWYCBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692679 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-06-4 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



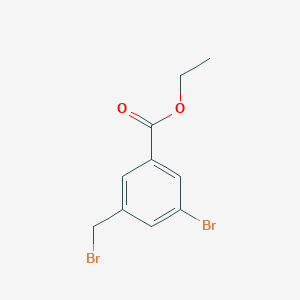

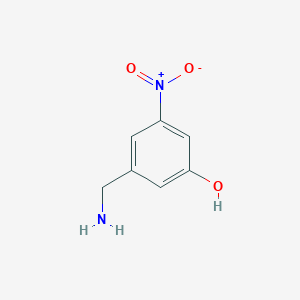
![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)

